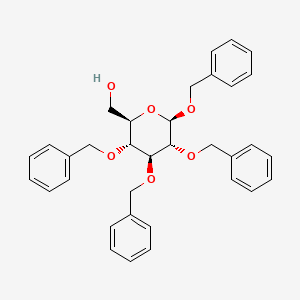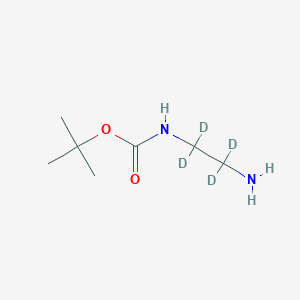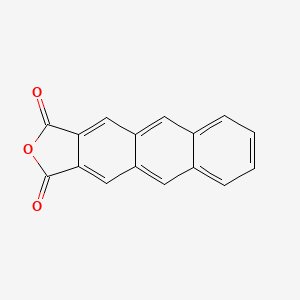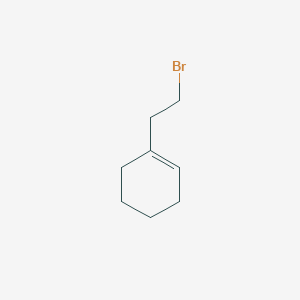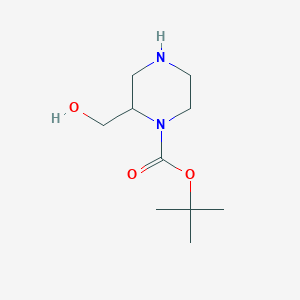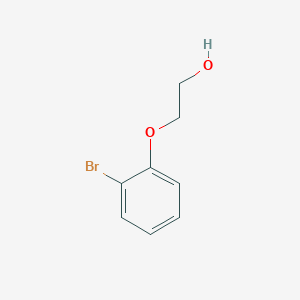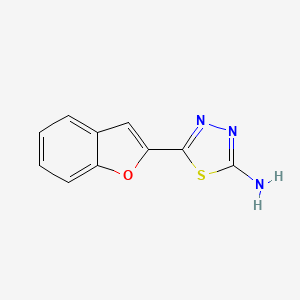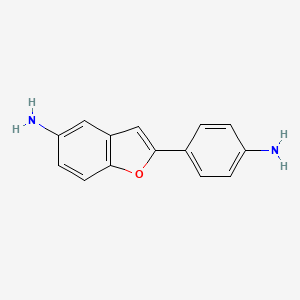![molecular formula C11H22N2O3 B1279007 tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate CAS No. 177948-02-6](/img/structure/B1279007.png)
tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate
Overview
Description
“tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate” is a chemical compound with the CAS Number: 493026-47-4 . It has a molecular weight of 244.33 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2O3/c1-11(2,3)17-10(16)14-8-12(9-15)4-6-13-7-5-12/h13,15H,4-9H2,1-3H3,(H,14,16) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm^3 . Its boiling point is 367.0±17.0 °C at 760 mmHg . The compound has a molar refractivity of 61.1±0.3 cm^3 . It has 5 H bond acceptors and 3 H bond donors . The compound has 4 freely rotating bonds .Scientific Research Applications
Application in Alzheimer’s Disease Research
Scientific Field
Neuroscience and Pharmacology
Summary of the Application
The compound has been studied for its potential use in Alzheimer’s disease research . It has been suggested that the compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils from Aβ 1-42 .
Methods of Application
The compound was synthesized by condensing N-(3-Aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid . In vitro studies were conducted to assess whether the death of astrocyte cells promoted by Aβ 1-42 could be prevented . An in vivo model was also used after scopolamine administration to investigate the ability of the compound to inhibit amyloidogenesis .
Results or Outcomes
The results showed that the compound possesses a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures .
Application in Proteomics Research
Scientific Field
Proteomics
Summary of the Application
The compound, specifically 4-[(N-BOC)aminomethyl]aniline, is used in proteomics research . It is a BOC protected phenyl boronic acid used for this purpose .
Methods of Application
The specific methods of application in proteomics research are not detailed in the source .
Results or Outcomes
The outcomes of the application in proteomics research are not detailed in the source .
Application in Antibacterial and Antibiofilm Agents
Scientific Field
Biomedical Engineering and Microbiology
Summary of the Application
The compound has been used in the development of advanced antibacterial and antibiofilm agents . It has been suggested that the compound can damage bacterial membranes, making it a potential candidate for antibacterial development .
Methods of Application
The compound was prepared via cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers with trifluoromethanesulfonate (MeOTf) as the initiator . The compound was then tested for its capacity to damage bacterial membranes .
Results or Outcomes
The results showed that the compound effectively killed MRSA persisters at 4× MIC due to its capacity to damage membrane .
Application in Nanocellulose Modification
Scientific Field
Material Science and Nanotechnology
Summary of the Application
The compound has been used for the chemical modification of nanocellulose . This modification can enhance the properties of nanocellulose and its composites, expanding their applications in various fields .
Methods of Application
Nanofibrillated cellulose (NFCs) were treated with a solution of the compound and rhodamine B ester, which was modified with N-hydroxysuccinimide to create luminous NFCs .
Results or Outcomes
The outcomes of the application in nanocellulose modification are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(15)4-6-12-7-5-11/h12,15H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUCOORWSKRJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179644 | |
| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate | |
CAS RN |
177948-02-6 | |
| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177948-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


